Triflupromazine Hydrochloride-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

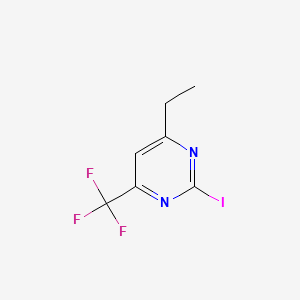

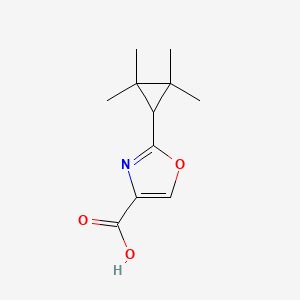

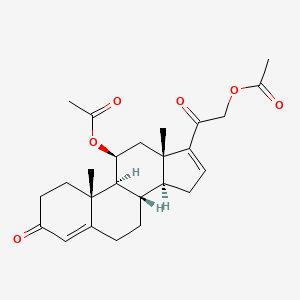

Triflupromazine Hydrochloride-d6 is a deuterated form of Triflupromazine Hydrochloride, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Mécanisme D'action

Target of Action

Triflupromazine Hydrochloride-d6 primarily targets Dopamine D1 and D2 receptors , which play a crucial role in the functioning of the nervous system . It also binds to the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT 2B) .

Mode of Action

This compound inhibits the activity of Dopamine D1 and D2 receptors by binding to them . The anti-emetic effect of this compound is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre . It also blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By inhibiting the activity of Dopamine D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to its antipsychotic and antiemetic effects .

Pharmacokinetics

It’s known that similar drugs are metabolized in the gut after administration and hepatically to active metabolites .

Result of Action

The molecular and cellular effects of this compound’s action include reduced anxiety, emotional withdrawal, hallucinations, disorganized thoughts, blunted mood, and suspiciousness . It is used particularly to control violent behavior during acute episodes of psychotic disorders . It can also be used to control severe nausea and vomiting, severe hiccups, and moderate to severe pain in some hospitalized patients .

Analyse Biochimique

Biochemical Properties

Triflupromazine Hydrochloride-d6 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine D1 and D2 receptor antagonist, inhibiting the activity of these receptors . Additionally, this compound binds to muscarinic acetylcholine receptors (M1 and M2) and tryptamine receptors (5HT2B), affecting neurotransmitter release and signal transduction pathways . These interactions lead to a reduction in anxiety, emotional withdrawal, hallucinations, and other symptoms associated with psychotic disorders.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking dopamine receptors, this compound alters the dopaminergic signaling pathway, which is crucial for regulating mood, behavior, and cognition . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells, ultimately impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to dopamine D1 and D2 receptors, this compound inhibits their activity, leading to a decrease in dopamine-mediated neurotransmission . Additionally, its interaction with muscarinic acetylcholine receptors and tryptamine receptors further modulates neurotransmitter release and signal transduction . These binding interactions result in the inhibition or activation of various enzymes and changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and cellular impact over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of psychotic disorders and controls severe nausea and vomiting . At higher doses, this compound may exhibit toxic or adverse effects, such as akathisia, tardive dyskinesia, and neuroleptic malignant syndrome . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic processes can influence the compound’s pharmacokinetics, bioavailability, and overall therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues, such as the brain and gastrointestinal tract . This distribution pattern is essential for its therapeutic action, as it ensures adequate concentrations at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles, where it interacts with its target receptors and enzymes . Post-translational modifications and targeting signals may further direct this compound to specific compartments, enhancing its therapeutic efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Triflupromazine Hydrochloride-d6 involves the incorporation of deuterium atoms into the molecular structure of Triflupromazine Hydrochloride. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors under stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Triflupromazine Hydrochloride-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenothiazines.

Applications De Recherche Scientifique

Triflupromazine Hydrochloride-d6 is widely used in scientific research for various applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

Fluphenazine: A phenothiazine derivative used primarily for the treatment of schizophrenia.

Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.

Uniqueness

Triflupromazine Hydrochloride-d6 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry and NMR spectroscopy .

Propriétés

Numéro CAS |

1416711-36-8 |

|---|---|

Formule moléculaire |

C18H20ClF3N2S |

Poids moléculaire |

394.9 g/mol |

Nom IUPAC |

N,N-bis(trideuteriomethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; |

Clé InChI |

FTNWXGFYRHWUKG-TXHXQZCNSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

SMILES isomérique |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C([2H])([2H])[2H].Cl |

SMILES canonique |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Synonymes |

N,N-Dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine-d6 Monohydrochloride; 10-(3-Dimethylaminopropyl)-2-(trifluoromethyl)-phenothiazine-d6 Hydrochloride; 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine-d6 Monohydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)